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Compound of Interest

Compound Name: 2,6-Difluoro-3-methoxyaniline

Cat. No.: B138209

An In-Depth Technical Guide to 2,6-Difluoro-3-methoxyaniline: A Key Intermediate in Modern
Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Difluoro-3-methoxyaniline, a strategically substituted aromatic amine, represents a
valuable and highly versatile building block in the synthesis of complex organic molecules. The
unique arrangement of its functional groups—two ortho-fluorine atoms flanking an amine, and a
meta-methoxy group—imparts a distinct electronic and steric profile that is increasingly sought
after in medicinal chemistry and materials science. The fluorine substituents can enhance
metabolic stability, modulate basicity (pKa) of the aniline nitrogen, and introduce novel non-
covalent interactions for molecular recognition in biological targets. This guide provides a
comprehensive overview of the synthesis, physicochemical properties, reactivity, and potential
applications of 2,6-Difluoro-3-methoxyaniline, offering field-proven insights for its effective
utilization in research and development.

Core Chemical Identity and Physicochemical
Properties

2,6-Difluoro-3-methoxyaniline, also known as 3-Amino-2,4-difluoroanisole or 2,6-Difluoro-m-
anisidine, is a substituted aniline that serves as a key chemical intermediate.[1] Its structure is
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notable for the presence of fluorine atoms, which are critical in modifying the properties of
target molecules in drug discovery.[2]

Property Value Source(s)
CAS Number 144851-62-7 [1][3]
Molecular Formula C7H7F2NO [3]
Molecular Weight 159.14 g/mol
Appearance C.:Ieér colorless to pale orange e

liquid
Purity (Typical) >96-97% [1][4]
Refractive Index 1.5210-1.5260 (@ 20°C) [415]

3-Amino-2,4-difluoroanisole,
Synonyms . . [1]
2,6-Difluoro-m-anisidine

Predicted Spectroscopic Profile

While extensive published spectra are not readily available, the following characteristics can be
predicted based on its structure:

'H NMR: Protons on the aromatic ring will appear as multiplets, with coupling to both
adjacent protons and fluorine atoms. The methoxy group will present as a singlet around 3.8-
4.0 ppm, and the amine protons will show a broad singlet.

e 13C NMR: The carbon atoms attached to fluorine will show large one-bond C-F coupling
constants. The aromatic region will display six distinct signals.

e 19F NMR: Two distinct signals are expected for the non-equivalent fluorine atoms, each
showing coupling to adjacent protons.

e Mass Spectrometry (El): The molecular ion peak (M+) would be observed at m/z = 159,
corresponding to the molecular weight.
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Synthesis and Manufacturing Considerations

Detailed, large-scale manufacturing protocols for 2,6-Difluoro-3-methoxyaniline are not
widely published in peer-reviewed literature, likely due to their proprietary nature. However, a
logical and robust synthetic route can be devised from commercially available starting
materials, leveraging well-established organic transformations. The most plausible approach
involves the nitration of a difluoroanisole precursor followed by the reduction of the nitro group.

Proposed Synthetic Pathway

A reliable synthesis begins with 2,4-difluoroanisole. The key steps are regioselective nitration,
followed by a standard reduction to yield the target aniline.

2,4-Difluoroanisole HNOs /H2S0 E\litrati0D—»(z,4-Diquoro-S»nitroanisoIe Fe/HClor Hz, Pd/C 2,6-Difluoro-3-methoxyaniline

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 2,6-Difluoro-3-methoxyaniline.

Protocol: Laboratory-Scale Synthesis

This protocol is a representative, self-validating system. Each step includes purification and
characterization to ensure the integrity of the intermediate before proceeding.

Step 1: Nitration of 2,4-Difluoroanisole

» Rationale: The methoxy group is a strong ortho-, para-director. In 2,4-difluoroanisole, the
positions ortho and para to the methoxy group are C2 and C4 (blocked by fluorine) and C6.
The position ortho to the methoxy and meta to both fluorines (C5) is the most sterically
accessible and electronically favorable position for nitration. Standard nitrating conditions
(HNOs3/H2S0a) are effective for this transformation.

e Setup: In a fume hood, equip a three-neck round-bottom flask with a magnetic stirrer, a
dropping funnel, and a thermometer. Cool the flask in an ice/salt bath to -5 to 0 °C.
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e Reaction: Charge the flask with 2,4-difluoroanisole (1.0 eq). Slowly add concentrated sulfuric
acid (Hz2S0Oa4, 3.0 eq) while maintaining the internal temperature below 10 °C.

 Nitration: Prepare a nitrating mixture by carefully adding fuming nitric acid (HNOs, 1.1 eq) to
concentrated H2SOa4 (1.5 eq) at 0 °C. Add this mixture dropwise to the anisole solution over 1

hour, ensuring the temperature does not exceed 5 °C.

e Quenching & Isolation: After the addition is complete, allow the reaction to stir for an
additional 2 hours at 0-5 °C. Carefully pour the reaction mixture onto crushed ice. The solid
precipitate, 2,4-Difluoro-5-nitroanisole, is collected by vacuum filtration, washed with cold
water until the filtrate is neutral, and dried.

 Validation: The intermediate should be characterized by *H NMR and melting point to confirm
its identity and purity before proceeding.

Step 2: Reduction of 2,4-Difluoro-5-nitroanisole

» Rationale: The reduction of an aromatic nitro group to an amine is a fundamental
transformation. Reduction with iron powder in the presence of an acid (like HCI or acetic
acid) is a cost-effective and reliable method. Alternatively, catalytic hydrogenation (Hz over
Pd/C) offers a cleaner reaction profile with high efficiency.

e Setup: To a round-bottom flask equipped with a reflux condenser and mechanical stirrer, add
the synthesized 2,4-Difluoro-5-nitroanisole (1.0 eq), ethanol, and water (5:1 v/v).

e Reaction: Add iron powder (Fe, 5.0 eq) and a catalytic amount of concentrated hydrochloric
acid (HCI, 0.2 eq). Heat the mixture to reflux (approx. 80-85 °C) and monitor the reaction by
Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6
hours).

o Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of
Celite to remove the iron salts, washing the filter cake with ethanol.

 Purification: Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl
acetate and wash with a saturated sodium bicarbonate solution and then brine. Dry the
organic layer over anhydrous sodium sulfate (Naz2S0Oa), filter, and concentrate in vacuo. The
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crude product can be further purified by vacuum distillation or column chromatography to
yield pure 2,6-Difluoro-3-methoxyaniline.

 Validation: Final product identity and purity should be confirmed by NMR (*H, 13C, 1°F), GC-
MS, and refractive index measurement.[4][5]

Chemical Reactivity and Synthetic Utility

The reactivity of 2,6-Difluoro-3-methoxyaniline is governed by the interplay of its three
substituents. The amine group is a potent nucleophile and activating group, while the methoxy
group is also activating. The two ortho-fluorine atoms are strongly deactivating via induction but
also exert significant steric hindrance around the amine, which can be leveraged for selective
reactions.

2,6-Difluoro 3-methox; yaniline

CiHsF:NO —_—

___—RCOClorRSO:CI NaNOz, HCl ~
— / Key Transfor
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ing Precursor | e.g., for Buchwald-Hartwig Ammauon] [ Aromatic Nitration at 04]

Click to download full resolution via product page
Caption: Reactivity profile of 2,6-Difluoro-3-methoxyaniline in synthetic chemistry.

e N-Functionalization: The primary amine readily undergoes acylation with acid chlorides or
anhydrides and sulfonylation with sulfonyl chlorides to form highly stable amide and
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sulfonamide linkages, respectively. These are cornerstone reactions in the synthesis of many
pharmaceutical agents.

» Diazotization: Treatment with nitrous acid (generated in situ from NaNO2z and a strong acid)
converts the amine to a diazonium salt. This intermediate is highly versatile and can be
substituted with a wide range of nucleophiles (e.g., -Cl, -Br, -CN, -OH) via Sandmeyer or
related reactions.

 Building Block for Heterocycles: The aniline functionality is a classic starting point for
constructing nitrogen-containing heterocycles, such as quinolines, quinazolines, and
benzimidazoles, which are prevalent scaffolds in drug molecules.[6]

Applications in Drug Discovery

The incorporation of fluorine into drug candidates is a well-established strategy to optimize their
pharmacological profile.[2] The 2,6-difluoro substitution pattern is particularly advantageous.

o Metabolic Blocking: The fluorine atoms can block sites of oxidative metabolism (cytochrome
P450), thereby increasing the drug's half-life.

» pKa Modulation: The electron-withdrawing nature of fluorine lowers the basicity of the aniline
nitrogen. This tuning of pKa is critical for controlling a molecule's ionization state, which
affects its solubility, cell permeability, and target binding.

o Conformational Control: The steric bulk of the ortho-fluorines can restrict the rotation of the
C-N bond, locking the molecule into a specific, biologically active conformation.

» Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological
targets, including hydrogen bonding and dipole-dipole interactions, potentially increasing
binding affinity and selectivity.

While specific drugs derived directly from 2,6-Difluoro-3-methoxyaniline are not extensively
documented in public literature, the 2,6-difluorophenyl motif is present in various advanced
molecules, such as precursors to PET imaging agents for cancer diagnostics.[7] This highlights
the value of this substitution pattern in developing targeted therapies.

Protocol: Exemplary Amide Coupling Reaction
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This protocol details the use of 2,6-Difluoro-3-methoxyaniline as a nucleophile in a standard
peptide coupling reaction, a ubiquitous step in modern drug synthesis.

e Setup: In a dry round-bottom flask under an inert atmosphere (N2 or Ar), dissolve a
carboxylic acid of interest (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane
(DCM) or dimethylformamide (DMF).

o Activation: Add a peptide coupling reagent, such as HATU (1.1 eq), and a non-nucleophilic
base, like diisopropylethylamine (DIPEA, 2.0 eq). Stir the mixture for 15-20 minutes at room
temperature to form the activated ester.

e Coupling: Add a solution of 2,6-Difluoro-3-methoxyaniline (1.05 eq) in the same solvent to
the activated ester mixture.

e Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion (typically
2-12 hours), dilute the reaction with ethyl acetate and wash sequentially with 1M HCI,
saturated NaHCOs solution, and brine.

 Purification: Dry the organic layer over Na2SOza, filter, and concentrate. The resulting amide
product can be purified by silica gel chromatography or recrystallization.

Safety, Handling, and Storage

Comprehensive safety data for 2,6-Difluoro-3-methoxyaniline is limited. However, based on
its structure as a substituted aniline, it should be handled with extreme caution. Structurally
related compounds are known to be toxic and potentially carcinogenic.[8][9][10]

o Hazard Class: Presumed to be toxic if swallowed, inhaled, or absorbed through the skin.[10]
[11] May cause irritation to the skin, eyes, and respiratory system.

e Handling:
o Always use this chemical within a certified chemical fume hood.

o Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-
resistant gloves (nitrile or neoprene), and safety glasses or goggles.

o Avoid generating aerosols or dust.
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o Wash hands thoroughly after handling.

e Storage:
o Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8]
o Keep away from incompatible materials such as strong oxidizing agents and acids.

o For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is
recommended.

Conclusion

2,6-Difluoro-3-methoxyaniline is a high-value chemical intermediate with a unique
substitution pattern that makes it exceptionally useful for the synthesis of advanced
pharmaceutical and specialty chemical products. Its strategic combination of fluorine, amine,
and methoxy groups provides a powerful tool for chemists to fine-tune molecular properties,
from metabolic stability to target affinity. By understanding its synthesis, reactivity, and handling
requirements, researchers can effectively leverage this building block to accelerate the
development of next-generation molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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